N-(5-(4-乙基苯甲基)-1,3,4-噁二唑-2-基)-3-(乙磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring, a benzamide group, and an ethylsulfonyl group. The presence of these groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, for example, is a heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the benzamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents, while the aromatic rings could contribute to its stability .科学研究应用
抗癌活性
多项研究已经证明了与 N-(5-(4-乙基苄基)-1,3,4-恶二唑-2-基)-3-(乙基磺酰基)苯甲酰胺结构相关的化合物的潜在抗癌活性。这些化合物已经合成并针对各种癌细胞系进行了评估,显示出中等至优异的活性。例如,针对乳腺癌、肺癌、结肠癌和卵巢癌细胞系测试了衍生物,其中一些表现出比参考药物更高的活性 (Ravinaik 等,2021)。
抗菌特性
对相关化合物的 N-取代衍生物的研究表明了中等至有效的抗菌活性。这些衍生物已经合成并针对革兰氏阴性菌和革兰氏阳性菌进行了测试,证明了它们作为抗菌剂的潜力 (Khalid 等,2016)。
电生理活性
已经研究了具有相似结构的化合物的心脏电生理活性,特别是作为选择性 III 类药物。本研究旨在开发治疗心律失常的新型治疗剂,其中一些化合物的效力与临床试验药物相当 (Morgan 等,1990)。
抗心律失常活性
对取代的苯甲酰胺和磺酰胺的研究显示出有效的 III 类抗心律失常活性。这些化合物在体外和体内对其对心脏传导的影响进行了评估,显示出作为治疗剂治疗心律失常的潜力,而不会影响传导 (Ellingboe 等,1992)。
抗疟疾和 COVID-19 潜力
对用于 COVID-19 药物利用的抗疟疾磺酰胺的研究包括计算计算和分子对接研究。这些研究旨在确定具有显着抗疟疾活性的化合物,这些化合物还可能通过检查它们与关键病毒蛋白的相互作用而对 COVID-19 提供治疗益处 (Fahim 和 Ismael,2021)。
碳酸酐酶抑制
研究还集中在碳酸酐酶的抑制上,新型芳香磺酰胺抑制剂对几种碳酸酐酶同工酶显示出纳摩尔抑制浓度。这表明在碳酸酐酶活性受累的病症中潜在的应用 (Supuran 等,2013)。
未来方向
属性
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-3-14-8-10-15(11-9-14)12-18-22-23-20(27-18)21-19(24)16-6-5-7-17(13-16)28(25,26)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFPHEPMKGOHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。